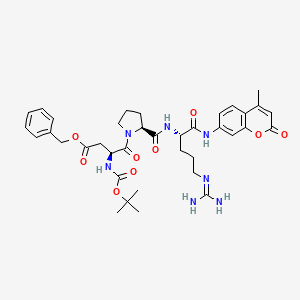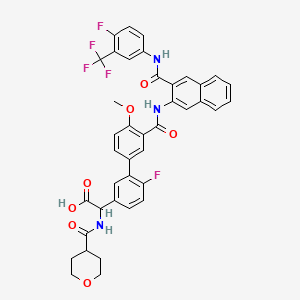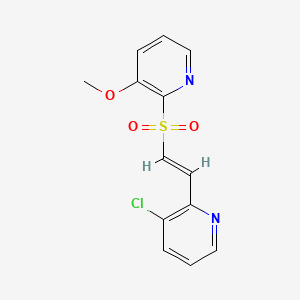
Nrf2 activator-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nrf2 activator-8 is a compound that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation. By activating Nrf2, this compound can induce the expression of various cytoprotective genes, making it a potential therapeutic agent for diseases characterized by oxidative stress and inflammation, such as neurodegenerative diseases, cardiovascular diseases, and certain cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nrf2 activator-8 typically involves the use of nitrogen heterocycles, which are known to significantly activate the Nrf2/ARE signaling pathway . The synthetic route may include the formation of aziridines or azetidines, which are three-membered and four-membered nitrogen heterocyclic rings, respectively . These compounds exhibit antioxidative and neuroprotective effects, making them suitable for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Nrf2 activator-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that further activate the Nrf2 pathway.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced or modified activity. These derivatives can be further studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Nrf2 activator-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Nrf2 pathway and its role in cellular defense mechanisms.
Biology: Investigated for its potential to protect cells from oxidative stress and inflammation.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases, cardiovascular diseases, and certain cancers
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Nrf2 pathway.
Wirkmechanismus
Nrf2 activator-8 exerts its effects by activating the Nrf2 pathway. In the cytoplasm of non-stressed cells, Nrf2 is sequestered by a Kelch-like ECH-associated protein 1 (Keap1) homodimer that complexes with the Cul3-Rbx1 E3 ubiquitin ligase, promoting Nrf2 polyubiquitination and continual proteasomal degradation . Upon activation by this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of target genes . This binding induces the expression of various cytoprotective genes, enhancing the cell’s defense mechanisms against oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to Nrf2 activator-8 include:
Sulforaphane: A natural compound found in cruciferous vegetables that activates the Nrf2 pathway.
Curcumin: A compound found in turmeric with known Nrf2-activating properties.
Resveratrol: A polyphenol found in grapes and berries that can activate the Nrf2 pathway.
Uniqueness
This compound is unique due to its specific structure and high potency in activating the Nrf2 pathway. Unlike some natural Nrf2 activators, this compound is synthetically designed to maximize its therapeutic potential and stability .
Eigenschaften
Molekularformel |
C13H11ClN2O3S |
|---|---|
Molekulargewicht |
310.76 g/mol |
IUPAC-Name |
2-[(E)-2-(3-chloropyridin-2-yl)ethenyl]sulfonyl-3-methoxypyridine |
InChI |
InChI=1S/C13H11ClN2O3S/c1-19-12-5-3-8-16-13(12)20(17,18)9-6-11-10(14)4-2-7-15-11/h2-9H,1H3/b9-6+ |
InChI-Schlüssel |
SNYLWCMNXIIVLU-RMKNXTFCSA-N |
Isomerische SMILES |
COC1=C(N=CC=C1)S(=O)(=O)/C=C/C2=C(C=CC=N2)Cl |
Kanonische SMILES |
COC1=C(N=CC=C1)S(=O)(=O)C=CC2=C(C=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


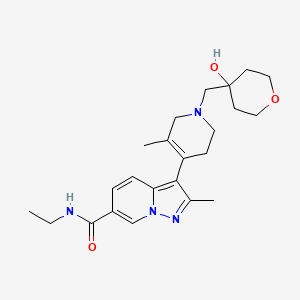
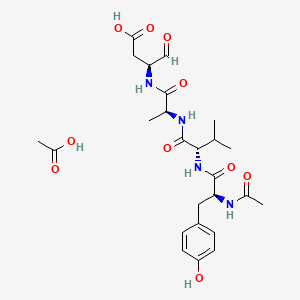
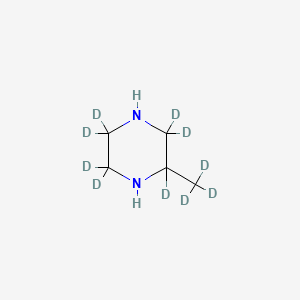
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)
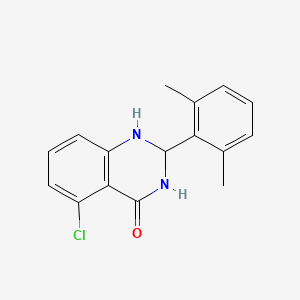
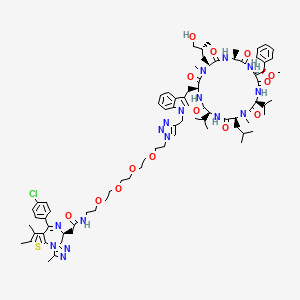

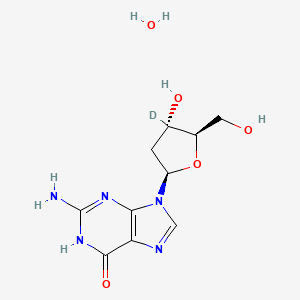
![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)

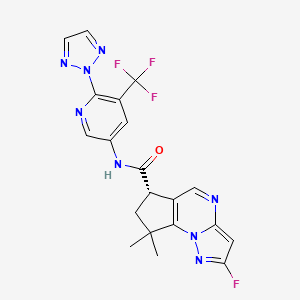
![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)
